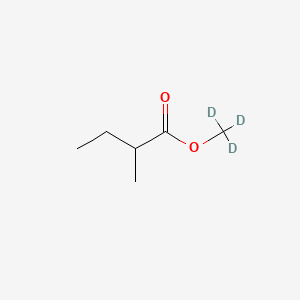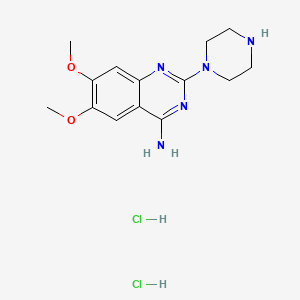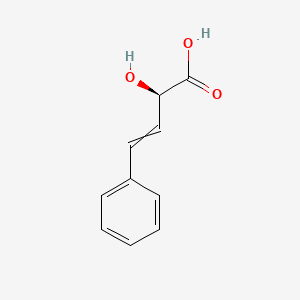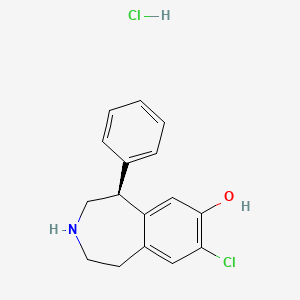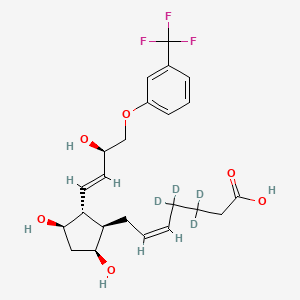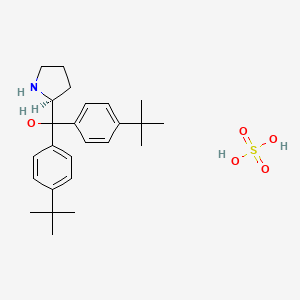![molecular formula C15H27Cl3N4O2 B592501 N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride CAS No. 905825-54-9](/img/new.no-structure.jpg)
N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a cyclohexanediamine moiety. Its trihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may involve:
Nitration: Introduction of the nitro group into the phenyl ring.
Amination: Conversion of the nitro group to an amino group.
Cyclohexanediamine coupling: Coupling of the amino group with cyclohexanediamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens and sulfonic acids can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Dihydrochloride
- **N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Monohydrochloride
Uniqueness
N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability compared to its dihydrochloride and monohydrochloride counterparts. This makes it more suitable for certain applications, particularly in aqueous environments.
Eigenschaften
CAS-Nummer |
905825-54-9 |
|---|---|
Molekularformel |
C15H27Cl3N4O2 |
Molekulargewicht |
401.757 |
IUPAC-Name |
(1S,2S)-2-N-[(2R)-2-amino-3-(4-nitrophenyl)propyl]cyclohexane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C15H24N4O2.3ClH/c16-12(10-18-15-4-2-1-3-14(15)17)9-11-5-7-13(8-6-11)19(20)21;;;/h5-8,12,14-15,18H,1-4,9-10,16-17H2;3*1H/t12-,14+,15+;;;/m1.../s1 |
InChI-Schlüssel |
PIWMBZWEHRALHB-JSKLHNCKSA-N |
SMILES |
C1CCC(C(C1)N)NCC(CC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl.Cl |
Synonyme |
(1S,2S)-N1-[(2R)-2-Amino-3-(4-nitrophenyl)propyl]-1,2-Cyclohexanediamine Hydrochloride (1:3); |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


